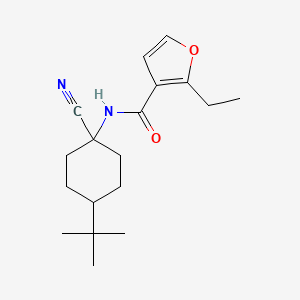
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide, commonly known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders. TAK-915 is a selective antagonist of the GABA-Aα5 receptor, which is a subtype of the GABA-A receptor that is predominantly expressed in the hippocampus, a region of the brain that is important for learning and memory.
作用机制
TAK-915 selectively binds to the GABA-Aα5 receptor, which is predominantly expressed in the hippocampus. By blocking the activity of this receptor, TAK-915 enhances the activity of the hippocampus, which is important for learning and memory. This mechanism of action is different from other cognitive enhancers, such as acetylcholinesterase inhibitors and NMDA receptor antagonists.
Biochemical and Physiological Effects:
TAK-915 has been shown to increase the activity of the hippocampus, as measured by increased neuronal firing and increased levels of the neurotransmitter acetylcholine. TAK-915 has also been shown to increase the release of other neurotransmitters, such as dopamine and norepinephrine, which are important for cognitive function. In addition, TAK-915 has been shown to increase the expression of genes that are involved in synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
实验室实验的优点和局限性
One advantage of TAK-915 is its selectivity for the GABA-Aα5 receptor, which reduces the risk of off-target effects. TAK-915 also has good oral bioavailability and a long half-life, which makes it suitable for chronic dosing in animal studies. However, one limitation of TAK-915 is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
未来方向
There are several potential future directions for the development of TAK-915. One direction is to evaluate its efficacy in clinical trials for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to investigate its potential as a cognitive enhancer in healthy individuals, such as students or the elderly. Additionally, TAK-915 could be used as a tool compound to study the role of the GABA-Aα5 receptor in cognitive function and to identify other compounds that target this receptor.
合成方法
TAK-915 was synthesized by Takeda Pharmaceutical Company Limited using a multi-step process that involved the reaction of various starting materials to form the final product. The synthesis method of TAK-915 is proprietary and has not been disclosed in the public domain.
科学研究应用
TAK-915 has been extensively studied in preclinical models to evaluate its potential as a cognitive enhancer. In animal studies, TAK-915 has been shown to improve cognitive function in various tasks that involve learning and memory, such as the Morris water maze and novel object recognition tests. TAK-915 has also been evaluated in non-human primates, where it was found to improve working memory performance.
属性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-15-14(8-11-22-15)16(21)20-18(12-19)9-6-13(7-10-18)17(2,3)4/h8,11,13H,5-7,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJAVVCNBHMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

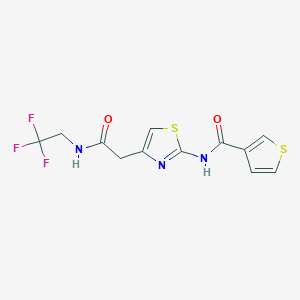
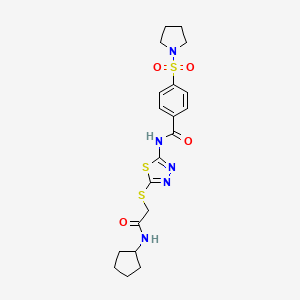
![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)
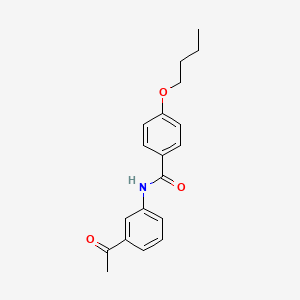


![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2662253.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662256.png)
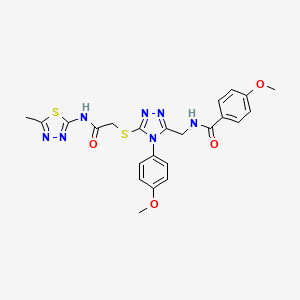
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)
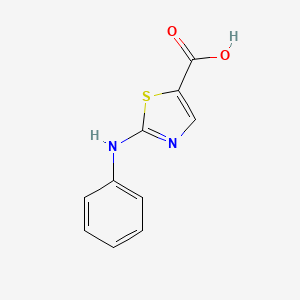
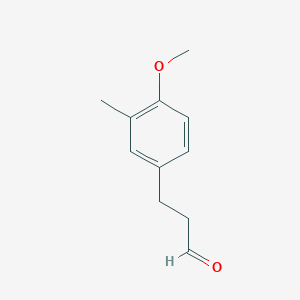
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)